molecular formula C13H10ClN3O4S2 B2784486 Methyl 2-((((2-chloro-5-nitrophenyl)amino)thioxomethyl)amino)thiophene-3-carboxylate CAS No. 1024572-87-9

Methyl 2-((((2-chloro-5-nitrophenyl)amino)thioxomethyl)amino)thiophene-3-carboxylate

Cat. No. B2784486
CAS RN: 1024572-87-9
M. Wt: 371.81
InChI Key: ARQKZIAMZHIRAS-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as the one you mentioned, are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . These compounds are known for their diverse applications in medicinal chemistry and material science .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives depend on their specific structure. For example, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile has a melting point of 99–102 °C .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological target they interact with. Some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

Thiophene derivatives can pose various safety hazards. For instance, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile is labeled with the signal word “Warning” and has hazard statements H410, indicating that it is very toxic to aquatic life with long lasting effects .

Future Directions

Thiophene derivatives continue to be a topic of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing new thiophene derivatives with improved pharmacological activity .

properties

IUPAC Name

methyl 2-[(2-chloro-5-nitrophenyl)carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-21-12(18)8-4-5-23-11(8)16-13(22)15-10-6-7(17(19)20)2-3-9(10)14/h2-6H,1H3,(H2,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQKZIAMZHIRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((((2-chloro-5-nitrophenyl)amino)thioxomethyl)amino)thiophene-3-carboxylate

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